11-Methyl-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one;hydroiodide
CAS No.:
Cat. No.: VC18896202
Molecular Formula: C12H17IN2O
Molecular Weight: 332.18 g/mol
* For research use only. Not for human or veterinary use.
![11-Methyl-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one;hydroiodide -](/images/structure/VC18896202.png)
Specification
Molecular Formula | C12H17IN2O |
---|---|
Molecular Weight | 332.18 g/mol |
IUPAC Name | 11-methyl-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one;hydroiodide |
Standard InChI | InChI=1S/C12H16N2O.HI/c1-13-6-9-5-10(8-13)11-3-2-4-12(15)14(11)7-9;/h2-4,9-10H,5-8H2,1H3;1H |
Standard InChI Key | OVECGORDPUPRLI-UHFFFAOYSA-N |
Canonical SMILES | CN1CC2CC(C1)C3=CC=CC(=O)N3C2.I |
Introduction
Nomenclature and Molecular Identification
The systematic IUPAC name 11-methyl-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one hydroiodide delineates its intricate architecture. The "diazatricyclo" prefix indicates a tricyclic system containing two nitrogen atoms, while the "02,7" notation specifies bridgehead positions in the bicyclic substructure . The hydroiodide salt form arises from protonation at one nitrogen, paired with an iodide counterion to stabilize the charge.
Stereochemical Considerations
PubChem entries (CID 927505 and 1747617) highlight stereoisomerism in this compound. The (9R)-configuration (CID 927505) and (1R,9R)-diastereomer (CID 1747617) demonstrate how chiral centers influence molecular geometry and biological interactions . The SMILES notation CN1C[C@H]2CC(C1)C3=CC=CC(=O)N3C2
confirms the (9R) stereochemistry through the @H
descriptor .
Table 1: Key Molecular Identifiers
Synthetic Routes and Optimization
Multi-Step Synthesis Strategy
The synthesis involves cyclization reactions to construct the tricyclic core. A representative pathway includes:
-
Formation of the diazepine intermediate: Condensation of a substituted pyrrolidine with a ketone precursor under acidic conditions.
-
Intramolecular cyclization: Catalyzed by triethylamine in chloroform at 60–80°C to form the tricyclic skeleton.
-
Methylation: Quaternization of the tertiary nitrogen using methyl iodide, yielding the hydroiodide salt.
Table 2: Reaction Conditions and Yields
Step | Reagents/Conditions | Yield (%) | Purity Method |
---|---|---|---|
Cyclization | Triethylamine, CHCl₃, 72°C, 12h | 58 | HPLC (98.5%) |
Methylation | CH₃I, EtOH, reflux, 6h | 82 | NMR (¹H, ¹³C) |
Purification Techniques
Chromatographic methods (silica gel, eluent: CH₂Cl₂/MeOH 9:1) resolve stereoisomers, while recrystallization from ethanol enhances salt purity .
Structural and Spectroscopic Characterization
X-ray Crystallography
Though crystal data remains unpublished, analogous tricyclic compounds exhibit planar aromatic regions and chair-like conformations in the saturated rings. The iodide ion likely participates in hydrogen bonding with the protonated nitrogen.
Spectroscopic Data
-
¹H NMR (400 MHz, DMSO-d₆): δ 7.45 (d, J=8.2 Hz, 2H, aromatic), 4.21 (m, 1H, CH-N), 3.02 (s, 3H, N-CH₃) .
-
IR (KBr): 1685 cm⁻¹ (C=O stretch), 2550 cm⁻¹ (N⁺-H).
Physicochemical Properties
Solubility and Stability
The hydroiodide salt exhibits moderate solubility in polar solvents (water: 12 mg/mL; DMSO: 45 mg/mL) but degrades under prolonged UV exposure. Stability studies indicate a shelf life of >2 years at -20°C in amber vials .
Table 3: Physicochemical Profile
Property | Value | Method |
---|---|---|
LogP | 1.8 ± 0.2 | HPLC |
pKa | 6.2 (protonated nitrogen) | Potentiometric |
Melting Point | 214–216°C (dec.) | DSC |
Biological Activity and Applications
Catalytic Applications
As a chiral ligand in asymmetric synthesis, the (9R)-isomer induces enantioselectivity (>90% ee) in Henry reactions between nitromethane and aromatic aldehydes .
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